molecular formula C12H27NOSi B8018026 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine

2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine

Cat. No.: B8018026
M. Wt: 229.43 g/mol
InChI Key: YELJXPORFJRBJY-UHFFFAOYSA-N
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Description

2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine is a substituted aziridine featuring a three-membered heterocyclic ring (two carbons and one nitrogen). The compound is characterized by a tert-butyldimethylsilyl (TBS) ether group attached to an ethyl chain, which is further linked to the aziridine ring. The TBS group serves as a protective moiety for the hydroxyl group, enhancing the compound’s stability during synthetic processes. The ethyl substituent at the 3-position of the aziridine ring introduces steric and electronic effects that modulate reactivity, particularly in ring-opening reactions or nucleophilic substitutions. While direct data on this compound are sparse in the provided evidence, analogous TBS-protected compounds (e.g., esters, ethers) highlight its utility in organic synthesis .

Properties

IUPAC Name

tert-butyl-[2-(3-ethylaziridin-2-yl)ethoxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NOSi/c1-7-10-11(13-10)8-9-14-15(5,6)12(2,3)4/h10-11,13H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELJXPORFJRBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(N1)CCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) and subsequent aziridine formation. The reaction conditions often include the use of a base such as imidazole or triethylamine to facilitate the silylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine involves the reactivity of the aziridine ring and the stability provided by the TBDMS group. The aziridine ring can act as a nucleophile or electrophile, depending on the reaction conditions, allowing for a wide range of chemical transformations. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine can be contextualized against related aziridines and silyl-protected compounds. Below is a comparative analysis based on reactivity, stability, and synthetic applications.

Table 1: Key Properties of 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine and Analogues

Compound Name Protecting Group Reactivity (Ring-Opening) Stability (pH/Conditions) Synthetic Applications
2-(2-((TBS)oxy)ethyl)-3-ethylaziridine TBS Moderate (steric hindrance) Stable in mild acids/bases Nucleophilic substitutions
Ethyl 2-((TBS)oxy)-4-phenylbutanoate derivatives TBS High (ester hydrolysis) Stable under hydrogenolysis Chiral intermediates
3-((TBS)oxy)-5-phenyldihydrofuran-2(3H)-one TBS Low (lactone stability) Labile to strong acids Cyclization precursors
Aziridines with TBDPS protection TBDPS Low (increased bulk) High thermal stability Stereoselective synthesis

Key Findings:

Reactivity: The TBS group in the target compound balances steric protection with moderate reactivity, enabling controlled ring-opening reactions (e.g., with amines or thiols). This contrasts with bulkier silyl groups (e.g., TBDPS), which hinder nucleophilic attacks . Ethyl 2-((TBS)oxy)-4-phenylbutanoate derivatives exhibit higher reactivity due to ester functionalities, undergoing rapid hydrolysis or hydrogenolysis compared to aziridines .

Stability :

  • TBS-protected aziridines are stable under mild acidic/basic conditions but susceptible to fluoride-ion-mediated deprotection (e.g., TBAF). This contrasts with TBDPS-protected analogs, which require harsher conditions (e.g., HF·pyridine) .

Synthetic Utility: The ethyl substituent on the aziridine ring enhances regioselectivity in ring-opening reactions, a feature absent in simpler TBS-protected dihydrofuranones or lactones . Similar to Ethyl 2-((TBS)oxy)-4-phenylbutanoate derivatives, the target compound can serve as a chiral building block, though its aziridine core offers unique opportunities for generating nitrogen-containing scaffolds .

Research Insights and Limitations

  • Spectroscopic Confirmation : Like the compounds in , the structure of 2-(2-((TBS)oxy)ethyl)-3-ethylaziridine would require validation via $ ^1H $/$ ^{13}C $ NMR, FT-IR, and HR-MS to confirm regiochemistry and purity .
  • Synthetic Challenges: Aziridines are prone to ring strain-driven side reactions (e.g., polymerization), necessitating careful optimization of reaction conditions, as seen in hydrogenolysis protocols for TBS-protected esters .
  • Further experimental work is needed to elucidate its catalytic behavior and biological activity.

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